molecular formula C24H16S3 B14258915 Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- CAS No. 372952-22-2

Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-

Cat. No.: B14258915
CAS No.: 372952-22-2
M. Wt: 400.6 g/mol
InChI Key: BXNSHQHMSSYCKX-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- is a complex organic compound with the molecular formula C24H16S3. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their significant roles in various scientific fields, including material science, medicinal chemistry, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-, typically involves several key reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed direct C-H arylation of thiophenes allows for the efficient coupling of aryl or heteroaryl bromides with thiophenes . This method is advantageous due to its high selectivity and the ability to operate under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, thiophene-based drugs may inhibit enzymes or block ion channels, leading to their therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by facilitating binding to target proteins and modulating their activity .

Properties

CAS No.

372952-22-2

Molecular Formula

C24H16S3

Molecular Weight

400.6 g/mol

IUPAC Name

2,5-bis(4-thiophen-2-ylphenyl)thiophene

InChI

InChI=1S/C24H16S3/c1-3-21(25-15-1)17-5-9-19(10-6-17)23-13-14-24(27-23)20-11-7-18(8-12-20)22-4-2-16-26-22/h1-16H

InChI Key

BXNSHQHMSSYCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CS5

Origin of Product

United States

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